Pcsk9-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

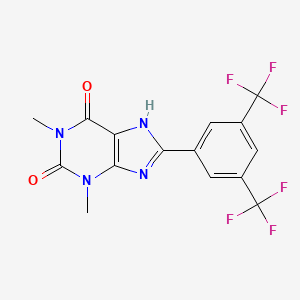

Molecular Formula |

C15H10F6N4O2 |

|---|---|

Molecular Weight |

392.26 g/mol |

IUPAC Name |

8-[3,5-bis(trifluoromethyl)phenyl]-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C15H10F6N4O2/c1-24-11-9(12(26)25(2)13(24)27)22-10(23-11)6-3-7(14(16,17)18)5-8(4-6)15(19,20)21/h3-5H,1-2H3,(H,22,23) |

InChI Key |

ISWPVKMGUSZGTA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Small Molecule Inhibitors of PCSK9

Disclaimer: Information regarding a specific small molecule inhibitor designated "Pcsk9-IN-14" is not publicly available. This guide provides a comprehensive overview of the principles and methodologies for the discovery and characterization of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), using publicly available data for representative compounds such as NYX-PCSK9i and SBC-115076 as illustrative examples.

Executive Summary

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the circulation, thereby contributing to hypercholesterolemia and the risk of atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have proven to be highly effective, the development of orally bioavailable small molecule inhibitors remains a significant goal in cardiovascular drug discovery. This document provides a technical overview of the mechanism of action, quantitative data for representative compounds, and detailed experimental protocols relevant to the preclinical evaluation of small molecule PCSK9 inhibitors.

Mechanism of Action: Disrupting the PCSK9-LDLR Interaction

The primary mechanism by which small molecule inhibitors of PCSK9 function is by directly interfering with the protein-protein interaction between PCSK9 and the LDLR. PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the dissociation of the LDLR from its ligand (LDL) in the acidic environment of the endosome, thereby targeting the receptor for lysosomal degradation instead of recycling back to the cell surface.

Small molecule inhibitors are designed to bind to PCSK9 at or near the LDLR binding site, sterically hindering the formation of the PCSK9-LDLR complex. By blocking this interaction, these inhibitors effectively increase the population of LDLRs on the hepatocyte surface, leading to enhanced clearance of circulating LDL-C.

Quantitative Data for Representative Small Molecule PCSK9 Inhibitors

The following tables summarize the available in vitro and in vivo data for NYX-PCSK9i and SBC-115076, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Activity of Small Molecule PCSK9 Inhibitors

| Compound | Assay Type | Parameter | Value | Reference |

| NYX-PCSK9i | PCSK9-LDLR Binding Assay | IC50 | 323 nM | [1][2] |

| Cellular LDLR Protection Assay (Human Lymphocytes) | Activity | Significant protection at 4 µM | [1] | |

| SBC-115076 | PCSK9 Activity Assay | IC50 | ~30 nM | [3] |

| Cellular LDL Uptake Assay (Liver Cells) | Activity | Increased uptake at submicromolar concentrations | [4] |

Table 2: In Vivo Efficacy of Small Molecule PCSK9 Inhibitors

| Compound | Animal Model | Dosing | Duration | % Total Cholesterol Reduction | Reference |

| NYX-PCSK9i | APOE3-Leiden.CETP Mice | 30 mg/kg (oral) | 28 days | Dose-dependent, up to 57% | [5][6][7] |

| APOE3-Leiden.CETP Mice | 50 mg/kg (oral) | 28 days | 57% | [5][7] | |

| APOE*3-Leiden.CETP Mice | 50 mg/kg (oral, with atorvastatin) | 35 days | 65% | [8] | |

| SBC-115076 | High-Fat Diet Fed Mice | 8 mg/kg | Not specified | 32% | [9] |

| Hypercholesterolemic Mice | Oral/Systemic | 1-2 weeks | Up to 50% | [3] |

Table 3: Pharmacokinetic Parameters of NYX-PCSK9i in Mice

| Parameter | Oral (50 mg/kg) | Subcutaneous (50 mg/kg) | Intravenous (5 mg/kg) | Reference |

| Tmax (h) | 0.5 | 1.0 | 0.08 | [1] |

| Cmax (ng/mL) | 1330 | 2510 | 1790 | [1] |

| AUC0-t (h*ng/mL) | 3280 | 10400 | 1290 | [1] |

| Bioavailability (F%) | 25.4 | 80.6 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of small molecule PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the binding of recombinant PCSK9 to the LDLR EGF-A domain.

Materials:

-

96-well microplate

-

Recombinant human LDLR-EGF-AB domain

-

Recombinant His-tagged human PCSK9

-

Test compounds (dissolved in DMSO)

-

Biotinylated anti-His-tag monoclonal antibody

-

HRP-conjugated Streptavidin

-

TMB substrate solution

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS)

Procedure:

-

Coating: Coat the wells of a 96-well microplate with recombinant LDLR-EGF-AB domain (e.g., 1-2 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Compound Incubation: Add serial dilutions of the test compound to the wells, followed by the addition of a fixed concentration of His-tagged PCSK9 (e.g., 1 µg/mL). Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add biotinylated anti-His-tag antibody diluted in assay buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Detection: Add HRP-conjugated streptavidin diluted in assay buffer and incubate for 30-60 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Signal Development: Add TMB substrate and incubate in the dark until sufficient color development.

-

Stopping Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LDL-C Uptake Assay (Fluorescently Labeled LDL)

This assay measures the ability of a compound to enhance the uptake of LDL-C in a hepatocyte cell line (e.g., HepG2) by inhibiting PCSK9.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Test compounds (dissolved in DMSO)

-

Recombinant human PCSK9

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microscope or high-content imager

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Serum Starvation: Replace the growth medium with a medium containing LPDS to upregulate LDLR expression. Incubate for 18-24 hours.

-

Compound and PCSK9 Treatment: Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of recombinant PCSK9 for a specified period (e.g., 4-6 hours).

-

LDL-C Uptake: Add fluorescently labeled LDL to the wells and incubate for 2-4 hours at 37°C.

-

Washing: Gently wash the cells three times with PBS to remove unbound fluorescent LDL.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity per cell or per well using image analysis software.

-

Data Analysis: Normalize the fluorescence intensity to the number of cells (e.g., by DAPI staining of nuclei). Calculate the percent increase in LDL uptake for each compound concentration relative to the PCSK9-treated control and determine the EC50 value.

In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model

This protocol outlines a general procedure for evaluating the cholesterol-lowering efficacy of an orally administered small molecule PCSK9 inhibitor in a relevant mouse model.

Animal Model:

-

APOE*3-Leiden.CETP mice or other suitable hypercholesterolemic models.

-

Mice are typically fed a high-fat or Western-type diet to induce hypercholesterolemia.

Materials:

-

Test compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Standard diet and high-fat diet

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Cholesterol quantification kit

Procedure:

-

Acclimatization and Diet Induction: Acclimatize the mice to the housing conditions for at least one week. Induce hypercholesterolemia by feeding a high-fat diet for a specified period (e.g., 4-6 weeks).

-

Baseline Measurements: Collect baseline blood samples to determine initial plasma total cholesterol and LDL-C levels.

-

Randomization and Grouping: Randomize the animals into treatment groups (vehicle control, different dose levels of the test compound, and potentially a positive control like a statin).

-

Dosing: Administer the test compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

-

Monitoring: Monitor the animals for any signs of toxicity and record body weight regularly.

-

Blood Sampling: Collect blood samples at specified time points (e.g., weekly) to monitor changes in plasma lipid profiles.

-

Terminal Procedures: At the end of the study, collect a final blood sample and harvest tissues (e.g., liver) for further analysis (e.g., LDLR protein expression by Western blot).

-

Lipid Analysis: Separate plasma and measure total cholesterol, HDL-C, and triglycerides using enzymatic assays. Calculate LDL-C.

-

Data Analysis: Calculate the percent change in lipid parameters from baseline for each treatment group and compare them to the vehicle control group using appropriate statistical methods.

Conclusion

The development of orally bioavailable small molecule inhibitors of PCSK9 represents a promising therapeutic strategy for the management of hypercholesterolemia. The representative data for compounds like NYX-PCSK9i and SBC-115076 demonstrate the feasibility of this approach. The experimental protocols detailed in this guide provide a framework for the identification and preclinical characterization of novel PCSK9 inhibitors. Continued research in this area is crucial for advancing new and more accessible treatment options for patients with cardiovascular disease.

References

- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NYX-PCSK9i | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. SBC-115076 | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Nyrada reports 'encouraging' early efficacy results from PCSK9i program - Biotech [biotechdispatch.com.au]

- 6. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 57% Cholesterol Reduction from NYX-PCSK9i In Vivo Study - Nyrada Inc (ASX:NYR) - Listcorp. [listcorp.com]

- 8. nyrada.com [nyrada.com]

- 9. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Pcsk9-IN-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets it for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream. Elevated levels of LDL-C are a well-established risk factor for atherosclerotic cardiovascular disease. Consequently, the inhibition of PCSK9 is a validated therapeutic strategy for lowering LDL-C. While monoclonal antibodies have proven to be effective PCSK9 inhibitors, the quest for orally bioavailable small molecule inhibitors remains a significant area of research. This technical guide focuses on Pcsk9-IN-14, a novel small molecule inhibitor of PCSK9, detailing its discovery, synthesis, and biological evaluation.

Discovery of this compound

This compound, also identified as compound Ia-8, was disclosed in the patent application WO2023023867A1 by Magolan, et al. The discovery of this compound is part of a broader effort to identify non-peptidic, small molecule inhibitors of the PCSK9-LDLR interaction. The core structure of this compound is a 1,3-dimethyl-5-(3,5-bis(trifluoromethyl)phenyl)-1H-imidazo[4,5-d]pyrimidine-2,4(3H,5H)-dione. The design of this class of compounds likely stemmed from high-throughput screening campaigns and subsequent structure-activity relationship (SAR) studies aimed at identifying molecules that can effectively block the protein-protein interaction between PCSK9 and the LDLR.

Physicochemical Properties and Quantitative Data

The following table summarizes the key physicochemical and biological activity data for this compound.

| Parameter | Value | Reference |

| Compound Name | This compound (compound Ia-8) | |

| Molecular Formula | C₁₅H₁₀F₆N₄O₂ | |

| Molecular Weight | 392.26 g/mol | |

| CAS Number | 2913198-84-0 | |

| PCSK9 Binding Affinity (Kd) | +++ (<100 nM) | [1] |

Note: The patent WO2023023867A1 uses a qualitative notation for binding affinity, where "+++" signifies a Kd value of less than 100 nM.[1]

Signaling Pathway and Mechanism of Action

This compound functions by directly inhibiting the interaction between PCSK9 and the LDLR. By binding to PCSK9, the inhibitor prevents the formation of the PCSK9-LDLR complex. This, in turn, allows the LDLR to recycle back to the hepatocyte surface after internalizing LDL-C, leading to an overall increase in the number of available LDLRs and enhanced clearance of LDL-C from the circulation.

Synthesis of this compound

The synthesis of this compound, as inferred from related chemical literature and the structure provided in the patent, likely involves a multi-step process culminating in the formation of the imidazo[4,5-d]pyrimidine-dione core, followed by N-alkylation and coupling with the 3,5-bis(trifluoromethyl)phenyl moiety. While the patent WO2023023867A1 does not provide a specific, step-by-step synthesis for "compound Ia-8", a general synthetic scheme for this class of compounds can be proposed.

Proposed Synthetic Workflow

Detailed Experimental Protocols

Note: The following are generalized protocols based on standard organic chemistry techniques for the synthesis of similar heterocyclic compounds. The specific conditions for this compound would be detailed in the experimental section of the patent WO2023023867A1.

Step 1: Formation of the Imidazo[4,5-d]pyrimidine-dione Core

A substituted 6-aminouracil derivative would likely serve as the starting material. Cyclization to form the fused imidazole ring can be achieved through various methods, for instance, by reaction with a suitable one-carbon synthon like triethyl orthoformate, followed by intramolecular cyclization.

Step 2: N-methylation

The nitrogen atoms of the pyrimidine and imidazole rings are methylated. This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Step 3: Introduction of the 3,5-bis(trifluoromethyl)phenyl Group

This step likely involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The imidazo[4,5-d]pyrimidine-dione core would first be halogenated (e.g., with N-bromosuccinimide) to provide a handle for the coupling reaction with 3,5-bis(trifluoromethyl)phenylboronic acid (for a Suzuki coupling) in the presence of a palladium catalyst, a ligand, and a base.

Step 4: Purification

The final compound, this compound, would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure product. Characterization would be performed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Biological Evaluation: Experimental Protocols

The biological activity of this compound was likely assessed using a combination of in vitro biophysical and cell-based assays.

Surface Plasmon Resonance (SPR) Assay for PCSK9 Binding

This assay is used to determine the binding affinity (Kd) of the inhibitor to PCSK9.

Methodology:

-

Immobilization: Recombinant human PCSK9 protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Binding Analysis: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor chip surface.

-

Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of the analyte bound.

-

Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

LDL Uptake Assay in HepG2 Cells

This cell-based functional assay measures the ability of the inhibitor to rescue LDLR activity in the presence of PCSK9, leading to increased uptake of LDL-C.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in multi-well plates.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

PCSK9 and Labeled LDL Addition: Recombinant human PCSK9 is then added to the cells, followed by the addition of fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL).

-

Incubation: The cells are incubated for a sufficient time to allow for LDL uptake.

-

Quantification: After incubation, the cells are washed to remove unbound labeled LDL. The amount of internalized LDL is then quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.

-

Data Analysis: The increase in LDL uptake in the presence of the inhibitor compared to cells treated with PCSK9 alone is calculated to determine the potency of the compound (e.g., EC₅₀).

Experimental Workflow for Biological Assays

Conclusion

This compound represents a promising small molecule inhibitor of PCSK9. Its discovery, detailed in patent literature, highlights the potential for developing orally available alternatives to the currently marketed injectable PCSK9 therapies. The synthesis of its imidazo[4,5-d]pyrimidine-dione core and its biological evaluation through biophysical and cell-based assays provide a framework for the further development and optimization of this class of compounds. The data presented in this guide, including the potent binding affinity of this compound to its target, underscores its potential as a lead compound for the development of novel therapies for the management of hypercholesterolemia and the prevention of cardiovascular disease. Further research and publication of detailed preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of this compound.

References

The Role of Small Molecule Inhibitors in LDL Receptor Regulation: A Technical Guide to the Evaluation of Novel PCSK9-Targeting Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL from the bloodstream, leading to elevated plasma LDL levels, a major risk factor for cardiovascular disease. Inhibition of the PCSK9-LDLR interaction has emerged as a highly effective therapeutic strategy for lowering LDL cholesterol. While monoclonal antibodies have demonstrated significant clinical success, the development of orally bioavailable small molecule inhibitors remains a key objective in the field. This technical guide provides an in-depth overview of the methodologies used to discover and characterize novel small molecule inhibitors of PCSK9, with a focus on their role in LDL receptor regulation. As specific data for "Pcsk9-IN-14" is not publicly available, this document will serve as a comprehensive guide to the evaluation of such compounds, using "Compound X" as a representative example.

Introduction: The PCSK9-LDLR Axis

PCSK9 is a serine protease primarily synthesized and secreted by the liver.[1][2] Upon secretion, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3] This binding initiates the endocytosis of the PCSK9-LDLR complex.[4][5] Inside the acidic environment of the endosome, the affinity between PCSK9 and the LDLR increases, preventing the conformational changes necessary for the receptor to recycle back to the cell surface.[6] Consequently, the entire complex is targeted for lysosomal degradation.[3] This PCSK9-mediated degradation reduces the number of available LDLRs to clear circulating LDL, thereby increasing plasma LDL cholesterol levels.[7]

The critical role of PCSK9 in cholesterol homeostasis has been validated by human genetics. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, while loss-of-function mutations lead to low LDL cholesterol levels and a reduced risk of coronary heart disease.[2][8] These findings have established PCSK9 as a prime therapeutic target for hypercholesterolemia.

Mechanism of Action of Small Molecule PCSK9 Inhibitors

Small molecule inhibitors of PCSK9 can be designed to interfere with its function through several mechanisms:

-

Inhibition of the PCSK9-LDLR Interaction: The most direct approach is to block the binding of PCSK9 to the LDLR. Small molecules can be developed to bind to the EGF-A binding site on PCSK9, thereby preventing its interaction with the receptor.

-

Inhibition of PCSK9 Synthesis or Secretion: Compounds can be designed to reduce the cellular production or release of PCSK9.

-

Allosteric Inhibition: Small molecules may bind to a site on PCSK9 distinct from the LDLR binding site, inducing a conformational change that prevents its interaction with the LDLR.[9]

This guide will focus on the experimental evaluation of inhibitors that block the PCSK9-LDLR interaction, as this is a common strategy in drug discovery.

Experimental Protocols for the Evaluation of PCSK9 Inhibitors

The discovery and characterization of a novel small molecule PCSK9 inhibitor, such as "Compound X," involves a multi-step process encompassing biochemical, cell-based, and in vivo assays.

Biochemical Assays: Assessing Direct Molecular Interactions

Biochemical assays are crucial for determining if a compound directly interacts with PCSK9 and inhibits its binding to the LDLR.

-

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity (i.e., bound), excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.

-

Methodology:

-

Recombinant human PCSK9 is labeled with a donor fluorophore (e.g., Europium cryptate).

-

The extracellular domain of recombinant human LDLR is labeled with an acceptor fluorophore (e.g., d2).

-

The labeled proteins are incubated together in a microplate in the presence of varying concentrations of the test compound ("Compound X").

-

After incubation, the plate is read on a TR-FRET-compatible reader, and the ratio of acceptor to donor emission is calculated.

-

A decrease in the TR-FRET signal indicates inhibition of the PCSK9-LDLR interaction.

-

-

Data Analysis: The results are typically plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of the compound.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for real-time measurement of binding kinetics (association and dissociation rates).

-

Methodology:

-

Recombinant human PCSK9 is immobilized on an SPR sensor chip.

-

A solution containing the extracellular domain of the LDLR is flowed over the chip surface in the presence and absence of "Compound X."

-

The binding of LDLR to PCSK9 is measured in real-time.

-

-

Data Analysis: This technique provides the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants, offering a detailed characterization of the inhibitory effect of the compound.

Cell-Based Assays: Evaluating Functional Effects

Cell-based assays are essential to confirm that the biochemical activity of a compound translates into a functional effect in a cellular context.

-

Principle: This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium. An effective PCSK9 inhibitor will increase LDLR levels on the cell surface, leading to increased LDL uptake.

-

Methodology:

-

Human hepatoma cells (e.g., HepG2) are seeded in a multi-well plate.

-

The cells are treated with recombinant human PCSK9 in the presence of varying concentrations of "Compound X" for a defined period (e.g., 4-6 hours).

-

Fluorescently labeled LDL (e.g., DiI-LDL) is then added to the cells and incubated to allow for uptake.

-

After incubation, the cells are washed to remove unbound LDL, and the intracellular fluorescence is quantified using a plate reader or fluorescence microscopy.

-

-

Data Analysis: An increase in LDL uptake in the presence of the compound indicates its ability to counteract the effect of PCSK9. The results are used to determine the half-maximal effective concentration (EC50).

-

Principle: This technique is used to quantify the amount of LDLR protein in cells treated with a PCSK9 inhibitor.

-

Methodology:

-

HepG2 cells are treated with recombinant human PCSK9 and "Compound X" as described for the LDL uptake assay.

-

Following treatment, the cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is then incubated with a primary antibody specific for the LDLR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified. A loading control (e.g., β-actin) is used to normalize the data.

-

-

Data Analysis: An increase in the LDLR protein band intensity in the presence of the compound confirms its ability to prevent PCSK9-mediated LDLR degradation.

In Vivo Studies: Assessing Efficacy in Animal Models

Animal models are critical for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of a novel PCSK9 inhibitor.

-

Wild-type Mice: While useful for initial tolerability studies, standard laboratory mice have low levels of LDL cholesterol, making them less ideal for studying LDL-lowering agents.

-

Pcsk9-deficient Mice: These mice exhibit increased hepatic LDLR protein and very low plasma LDL cholesterol levels, serving as a genetic model for PCSK9 inhibition.[10]

-

Transgenic Mice Expressing Human PCSK9: These mice are a valuable tool as they express the human form of the target protein, allowing for the evaluation of compounds that are specific for human PCSK9.[10]

-

Methodology:

-

A suitable mouse model (e.g., human PCSK9 transgenic mice) is selected.

-

The animals are administered "Compound X" via an appropriate route (e.g., oral gavage) at different doses.

-

Blood samples are collected at various time points after dosing.

-

Plasma levels of total cholesterol and LDL cholesterol are measured.

-

-

Data Analysis: A dose-dependent reduction in plasma LDL cholesterol levels demonstrates the in vivo efficacy of the compound.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Compound X

| Assay | Endpoint | Compound X |

| PCSK9-LDLR TR-FRET | IC50 (nM) | 150 |

| SPR (PCSK9/LDLR) | KD (nM) | 200 |

| HepG2 LDL Uptake | EC50 (nM) | 500 |

| HepG2 LDLR Protein | % Increase at 1 µM | 80% |

Table 2: In Vivo Efficacy of Compound X in Human PCSK9 Transgenic Mice (Single Oral Dose)

| Dose (mg/kg) | Maximum LDL-C Reduction (%) | Time to Maximum Effect (hours) |

| 10 | 35 | 8 |

| 30 | 55 | 8 |

| 100 | 70 | 12 |

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: PCSK9 signaling pathway leading to LDL receptor degradation.

Caption: Experimental workflow for the evaluation of a small molecule PCSK9 inhibitor.

Caption: Mechanism of action of a small molecule PCSK9 inhibitor.

Conclusion

The development of orally available small molecule inhibitors of PCSK9 represents a significant advancement in the management of hypercholesterolemia. A thorough understanding of the experimental methodologies used to characterize these compounds is essential for researchers and drug development professionals. This guide has outlined the key in vitro and in vivo assays for evaluating the efficacy of novel PCSK9 inhibitors in regulating LDL receptor levels. By employing a systematic approach that combines biochemical, cellular, and in vivo studies, the therapeutic potential of new chemical entities targeting the PCSK9-LDLR pathway can be effectively assessed.

References

- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. oaepublish.com [oaepublish.com]

Investigating the Binding Affinity of Small Molecule Inhibitors to PCSK9: A Technical Guide

Disclaimer: The specific compound "Pcsk9-IN-14" could not be identified in publicly available scientific literature. This guide utilizes data for a representative and well-characterized small molecule PCSK9 inhibitor, Compound 3f , to illustrate the principles and methodologies for assessing the binding affinity of small molecule inhibitors to PCSK9. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C levels. While monoclonal antibodies have proven effective, there is significant interest in the development of orally bioavailable small molecule inhibitors. This document provides a technical overview of the binding characteristics of a representative small molecule PCSK9 inhibitor, Compound 3f, and the experimental protocols used for its characterization.

Quantitative Binding Affinity Data

The binding affinity of small molecule inhibitors to PCSK9 is a critical parameter for assessing their potential therapeutic efficacy. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the in vitro binding affinity of the representative small molecule inhibitor, Compound 3f.

| Compound | Assay Type | Target | Binding Affinity (IC50) | Reference |

| Compound 3f | In vitro PCSK9-LDLR Binding Assay | Human PCSK9 | 537 nM | [1] |

Experimental Protocols

Accurate determination of binding affinity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize the interaction between small molecule inhibitors and PCSK9.

In Vitro PCSK9-LDLR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to screen for and characterize inhibitors of the PCSK9-LDLR protein-protein interaction.

Principle: This assay utilizes Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). Recombinant, tagged PCSK9 and LDLR are used. One protein is labeled with the donor and the other with the acceptor. When they interact, FRET occurs, producing a signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

-

Recombinant human PCSK9 (e.g., His-tagged)

-

Recombinant human LDLR-EGF-A domain (e.g., Fc-tagged)

-

Anti-His antibody labeled with Europium cryptate (donor)

-

Anti-Fc antibody labeled with XL665 (acceptor)

-

Assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA)

-

384-well low-volume microplates

-

Test compounds (e.g., Compound 3f) dissolved in DMSO

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Protein-Antibody Incubation: Prepare a mixture of the donor-labeled anti-His antibody and His-tagged PCSK9. In a separate tube, prepare a mixture of the acceptor-labeled anti-Fc antibody and Fc-tagged LDLR. Incubate both mixtures for a specified time (e.g., 30 minutes) at room temperature to allow for antibody-protein binding.

-

Assay Reaction: Add a defined volume of the PCSK9-donor antibody complex to all wells. Subsequently, add a defined volume of the LDLR-acceptor antibody complex to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the PCSK9-LDLR interaction to reach equilibrium.

-

Signal Detection: Read the plate on an HTRF-compatible microplate reader. The signal is typically measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation in real-time, from which the dissociation constant (Kd) can be calculated.

Principle: One of the binding partners (ligand, e.g., PCSK9) is immobilized on a sensor chip. The other binding partner (analyte, e.g., the small molecule inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light. The rate of association (ka) and dissociation (kd) can be determined from the sensorgram, and the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human PCSK9

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Running buffer (e.g., HBS-EP+, pH 7.4)

-

Test compounds (e.g., Compound 3f) dissolved in running buffer with a small percentage of DMSO.

Procedure:

-

Ligand Immobilization: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of NHS and EDC. Inject a solution of PCSK9 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling to the surface via primary amine groups. Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the injection of PCSK9 to serve as a control for non-specific binding.

-

Analyte Injection: Prepare a series of concentrations of the small molecule inhibitor in the running buffer.

-

Binding Measurement: Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells for a defined association phase, followed by a dissociation phase where only the running buffer is flowed.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove any remaining bound analyte from the surface before the next injection.

-

Data Analysis: Subtract the signal from the reference flow cell from the signal of the ligand flow cell to obtain the specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters ka and kd, and calculate the Kd.

Visualizations

PCSK9 Signaling Pathway

The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and the point of intervention for a small molecule inhibitor.

Caption: PCSK9-mediated LDLR degradation pathway and inhibitor action.

Experimental Workflow for IC50 Determination (HTRF Assay)

The following diagram outlines the workflow for determining the IC50 value of a small molecule inhibitor using an HTRF assay.

References

The Role of PCSK9 Inhibition in Cholesterol Metabolism: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis.[1][2] Its discovery and subsequent targeting have revolutionized the management of hypercholesterolemia, a key risk factor for atherosclerotic cardiovascular disease (ASCVD).[2][3] This technical guide provides a comprehensive overview of the PCSK9 pathway, the mechanism of its inhibitors, and methodologies for their study, with a focus on providing researchers and drug development professionals with the foundational knowledge to explore this therapeutic space. While specific data on a compound designated "Pcsk9-IN-14" is not publicly available, this guide will utilize data from well-characterized PCSK9 inhibitors to illustrate the principles of targeting this pathway.

The PCSK9 Signaling Pathway and its Role in LDL-C Regulation

PCSK9 is a serine protease primarily synthesized and secreted by the liver.[4][5] Its main function is to regulate the number of low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes.[4][6][7] The LDLR is responsible for clearing circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[5][7]

The mechanism of PCSK9-mediated LDLR degradation is a critical aspect of cholesterol metabolism[6]:

-

Binding: Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[6]

-

Internalization: The PCSK9-LDLR complex is then internalized into the cell via endocytosis.[5][8]

-

Lysosomal Degradation: Inside the hepatocyte, PCSK9 prevents the LDLR from recycling back to the cell surface.[6][8] Instead, it targets the receptor for degradation in lysosomes.[1][6][8]

By promoting the degradation of LDLRs, PCSK9 effectively reduces the liver's capacity to clear LDL-C from the blood, leading to higher plasma LDL-C levels.[4][5] The transcription of both PCSK9 and the LDLR is regulated by the sterol regulatory element-binding protein 2 (SREBP-2), creating a feedback loop in cholesterol homeostasis.[9][10]

Mechanism of Action of PCSK9 Inhibitors

The primary strategy for inhibiting PCSK9 is to block its interaction with the LDLR, thereby preventing LDLR degradation and increasing LDL-C clearance.[4] Two main classes of PCSK9 inhibitors have been successfully developed: monoclonal antibodies and small interfering RNA (siRNA).

-

Monoclonal Antibodies (mAbs): Molecules like evolocumab and alirocumab are fully human monoclonal antibodies that bind with high affinity to free circulating PCSK9.[1][7] This binding prevents PCSK9 from attaching to the LDLR, leaving more receptors on the hepatocyte surface to clear LDL-C.[7]

-

Small Interfering RNA (siRNA): Inclisiran is an siRNA-based therapy that targets the messenger RNA (mRNA) that codes for PCSK9.[11][12] By degrading the PCSK9 mRNA within the hepatocyte, inclisiran inhibits the synthesis of the PCSK9 protein, leading to a sustained reduction in circulating PCSK9 levels and consequently, lower LDL-C.[9][12]

Quantitative Data on PCSK9 Inhibitors

Clinical trials have consistently demonstrated the robust efficacy of PCSK9 inhibitors in lowering LDL-C levels, both as monotherapy and in combination with statins.[3]

| Inhibitor | Drug Class | Dosage | LDL-C Reduction (vs. Placebo) | Key Clinical Trial(s) |

| Evolocumab | Monoclonal Antibody | 140 mg every 2 weeks or 420 mg monthly | ~55-75% | FOURIER, MENDEL-2[3][13] |

| Alirocumab | Monoclonal Antibody | 75-150 mg every 2 weeks | ~40-60% | ODYSSEY OUTCOMES[7] |

| Inclisiran | siRNA | 300 mg initially, at 3 months, and then every 6 months | ~50% | ORION-1[9] |

Note: The percentage of LDL-C reduction can vary based on the patient population and background lipid-lowering therapy.

Experimental Protocols for Studying PCSK9 Inhibitors

The evaluation of novel PCSK9 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy, mechanism of action, and safety profile.

In Vitro Assays

-

PCSK9-LDLR Binding Assay (ELISA-based):

-

Objective: To quantify the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.

-

Methodology:

-

Immobilize recombinant human LDLR-EGF-A domain onto a microplate.

-

Pre-incubate a constant concentration of recombinant human PCSK9 with varying concentrations of the test inhibitor.

-

Add the PCSK9/inhibitor mixture to the LDLR-coated plate.

-

Detect bound PCSK9 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantify the signal using a colorimetric substrate. The reduction in signal corresponds to the inhibitory activity of the compound.

-

-

-

Cell-based LDLR Degradation Assay:

-

Objective: To assess the inhibitor's ability to prevent PCSK9-mediated LDLR degradation in a cellular context.

-

Methodology:

-

Culture human hepatoma cells (e.g., HepG2) that endogenously express the LDLR.

-

Treat the cells with recombinant PCSK9 in the presence or absence of the test inhibitor for a specified period (e.g., 4-6 hours).

-

Lyse the cells and quantify the amount of LDLR protein using Western blotting or a quantitative ELISA.

-

An effective inhibitor will result in higher levels of LDLR compared to cells treated with PCSK9 alone.

-

-

In Vivo Studies

-

Animal Models:

-

Objective: To evaluate the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the inhibitor.

-

Common Models:

-

Wild-type mice or rats: Useful for initial PK studies.

-

PCSK9-AAV mice: Mice expressing human PCSK9 via an adeno-associated virus vector to create a model with high circulating levels of human PCSK9.

-

Cynomolgus monkeys: A non-human primate model with a lipid profile more similar to humans.

-

-

Methodology:

-

Administer the test inhibitor to the animals via the intended clinical route (e.g., subcutaneous injection).

-

Collect blood samples at various time points post-administration.

-

Measure plasma levels of total and free PCSK9, LDL-C, and total cholesterol.

-

Assess the duration of LDL-C lowering to determine the dosing interval.

-

-

Conclusion

Targeting PCSK9 represents a powerful and validated strategy for managing hypercholesterolemia. The development of both monoclonal antibodies and siRNA therapies has provided clinicians with highly effective tools to significantly reduce LDL-C levels and cardiovascular risk. For researchers and drug development professionals, a thorough understanding of the PCSK9 pathway, the mechanisms of inhibition, and the established experimental protocols are essential for innovating the next generation of lipid-lowering therapies. While the specific details of "this compound" remain elusive, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel agent targeting this critical metabolic pathway.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | New Insights Into the Regulation of Lipoprotein Metabolism by PCSK9: Lessons From Stable Isotope Tracer Studies in Human Subjects [frontiersin.org]

- 3. PCSK9 Inhibitors: Clinical Relevance, Molecular Mechanisms, and Safety in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. article.imrpress.com [article.imrpress.com]

- 8. youtube.com [youtube.com]

- 9. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PCSK9 and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A bibliometric analysis of PCSK9 inhibitors from 2007 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early-Stage Evaluation of Pcsk9-IN-14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, a key factor in the development of atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. While monoclonal antibodies have proven effective, there is a significant research and development impetus to discover and develop orally bioavailable small molecule inhibitors. This technical guide details the early-stage research and application of a novel, hypothetical small molecule PCSK9 inhibitor, Pcsk9-IN-14. We provide an overview of the screening and validation workflow, detailed experimental protocols, and representative data for the characterization of this compound.

Introduction to PCSK9 and Small Molecule Inhibition

PCSK9 is a serine protease primarily synthesized in the liver that plays a critical role in cholesterol homeostasis.[1] It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[1] This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL particles, instead targeting the LDLR for degradation in lysosomes.[1][2][3] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol from the circulation and consequently, higher plasma LDL-C levels.

The discovery that loss-of-function mutations in the PCSK9 gene are associated with low LDL-C levels and a reduced risk of coronary heart disease spurred the development of PCSK9 inhibitors. While injectable monoclonal antibodies that block the PCSK9-LDLR interaction have been successful, the development of cost-effective, orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug discovery.[4][5] This guide focuses on the pre-clinical evaluation of a hypothetical small molecule inhibitor, this compound.

The PCSK9 Signaling Pathway and Mechanism of Inhibition

The canonical pathway of PCSK9-mediated LDLR degradation involves the extracellular interaction between secreted PCSK9 and the LDLR. The complex is then internalized via clathrin-mediated endocytosis and trafficked to lysosomes for degradation.[1] Small molecule inhibitors like this compound are designed to physically obstruct the binding interface between PCSK9 and the LDLR, thereby preserving the receptor's ability to recycle and clear circulating LDL.

Early-Stage Research Workflow for this compound

The discovery and validation of a small molecule PCSK9 inhibitor follows a multi-step process, beginning with high-throughput screening and culminating in in vivo efficacy studies.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Small Molecule PCSK9 Inhibitors: A Technical Guide to Modulating Cellular Cholesterol Uptake

For Immediate Release

This technical guide provides an in-depth analysis of the emerging class of small molecule inhibitors targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and their profound effects on cellular cholesterol uptake. This document is intended for researchers, scientists, and drug development professionals actively involved in cardiovascular and metabolic disease research. While the initial inquiry for "Pcsk9-IN-14" did not yield a specific publicly documented agent, this guide focuses on the broader and highly significant class of small molecule PCSK9 inhibitors, detailing their mechanisms, experimental validation, and therapeutic potential.

Executive Summary

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[2][3] While monoclonal antibodies (mAbs) against PCSK9 have proven to be highly effective in lowering LDL-C, their cost and injectable route of administration limit their widespread use.[4][5] This has spurred the development of orally bioavailable small molecule inhibitors as a promising alternative.[4][6] This guide delves into the mechanisms of action of these small molecules, presents key quantitative data from preclinical studies, outlines detailed experimental protocols for their evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.

The PCSK9-LDLR Signaling Pathway and Inhibition Mechanisms

PCSK9 is primarily synthesized and secreted by the liver.[1][2] Once in circulation, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[6] This binding event leads to the internalization of the PCSK9-LDLR complex.[2] Inside the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface and instead targeting it for degradation in the lysosome.[1][2] This reduction in the number of available LDLRs on the hepatocyte surface results in decreased uptake of LDL-C from the blood.[3]

Small molecule inhibitors of PCSK9 can intervene in this pathway through several mechanisms:

-

Inhibition of PCSK9 Transcription: Some molecules can down-regulate the expression of the PCSK9 gene, leading to lower levels of PCSK9 protein.[5]

-

Inhibition of PCSK9 Autoprocessing and Secretion: PCSK9 undergoes autocatalytic cleavage of its prodomain, a crucial step for its maturation and secretion. Small molecules can inhibit this process, thereby preventing the secretion of active PCSK9.[7]

-

Disruption of the PCSK9-LDLR Interaction: A major focus of drug discovery is the identification of small molecules that directly bind to PCSK9 and block its interaction with the LDLR.[4][8]

The following diagram illustrates the PCSK9-LDLR signaling pathway and the points of intervention for small molecule inhibitors.

Quantitative Data on Small Molecule PCSK9 Inhibitors

The following tables summarize key quantitative data for representative small molecule PCSK9 inhibitors from preclinical studies. It is important to note that the development of small molecule PCSK9 inhibitors is an active area of research, and the data for many compounds are not yet in the public domain.

Table 1: In Vitro Efficacy of Selected Small Molecule PCSK9 Inhibitors

| Compound ID/Name | Assay Type | Target | IC50 / Kd | Cell Line | Reference |

| Nilotinib | PCSK9-LDLR Binding Assay | PCSK9-LDLR Interaction | 9.8 µM (IC50) | N/A | [9] |

| 7030B-C5 | PCSK9 Transcription Assay | PCSK9 Expression | Not Reported | HepG2 | [5] |

| NYX-PCSK9i | PCSK9-LDLR Binding Assay | PCSK9-LDLR Interaction | Sub-micromolar | N/A | [6] |

| Compound Series | Surface Plasmon Resonance | PCSK9 Binding | 20-40 µM (Kd) | N/A | [8] |

Table 2: In Vivo Effects of a Small Molecule PCSK9 Inhibitor

| Compound | Animal Model | Dosing Regimen | LDL-C Reduction | LDLR Expression | Reference |

| 7030B-C5 | ApoE KO Mice | Oral administration | Slight amelioration | Increased | [5] |

| NYX-PCSK9i | APOE*3-Leiden.CETP mice | Oral administration | Significant reduction | Increased | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of small molecule PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay is designed to screen for and quantify the ability of small molecules to inhibit the binding of PCSK9 to the LDLR.

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR-EGF-AB domain

-

96-well microtiter plates

-

Coating buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with recombinant human LDLR-EGF-AB domain (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Compound Incubation: Add serial dilutions of the test compounds to the wells.

-

PCSK9 Addition: Add a constant concentration of recombinant human PCSK9 to the wells and incubate for 1-2 hours at room temperature to allow for binding to the coated LDLR.

-

Washing: Wash the plate three times with wash buffer to remove unbound PCSK9 and compounds.

-

Detection: Add the HRP-conjugated anti-PCSK9 detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Signal Development: Add the TMB substrate solution and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular LDL-C Uptake Assay

This assay measures the ability of cells to take up fluorescently labeled LDL-C from the culture medium, which is an indicator of LDLR activity.

Materials:

-

HepG2 cells (or other suitable hepatocyte cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled LDL-C (e.g., DiI-LDL)

-

Test compounds

-

Positive control (e.g., a known PCSK9 inhibitor)

-

Negative control (vehicle)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 24-48 hours). Include positive and negative controls.

-

LDL-C Incubation: Remove the medium containing the compounds and add fresh medium containing fluorescently labeled LDL-C. Incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells three times with PBS to remove unbound DiI-LDL.

-

Quantification:

-

Fluorescence Microscopy: Visualize the cellular uptake of DiI-LDL using a fluorescence microscope and capture images for qualitative or semi-quantitative analysis.

-

Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer for quantitative analysis.

-

-

Data Analysis: Determine the increase in LDL-C uptake in compound-treated cells compared to the vehicle control.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of small molecule PCSK9 inhibitors.

References

- 1. nps.org.au [nps.org.au]

- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Understanding the Structure-Activity Relationship of Small-Molecule PCSK9 Inhibitors: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Pcsk9-IN-14." This guide therefore provides a broader overview of the structure-activity relationships (SAR) of small-molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), drawing upon established principles and examples from the field of PCSK9 drug discovery. This document is intended for researchers, scientists, and drug development professionals.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3] This binding initiates the internalization of the PCSK9-LDLR complex, targeting the receptor for degradation within lysosomes and preventing it from recycling back to the cell surface.[4] The reduction in the number of available LDLRs leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[5][6]

The therapeutic inhibition of PCSK9 function is a well-validated strategy for lowering LDL-C. By blocking the interaction between PCSK9 and the LDLR, inhibitors allow for the recycling of the LDLR to the hepatocyte surface, thereby enhancing LDL-C clearance from the circulation.[3][4] While monoclonal antibodies have been successful in this regard, there is significant interest in the development of orally bioavailable small-molecule inhibitors.[7]

The PCSK9 Signaling Pathway

The mechanism of PCSK9-mediated LDLR degradation is a critical pathway in cholesterol metabolism. The following diagram illustrates the key steps involved in this process and the point of intervention for PCSK9 inhibitors.

Structure-Activity Relationship (SAR) of Small-Molecule PCSK9 Inhibitors

The development of small-molecule inhibitors targeting the PCSK9-LDLR interaction is a significant challenge. However, computational methods such as Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular docking have been instrumental in identifying potential candidates.[5][6][8]

A common strategy involves identifying compounds that can bind to the same site on PCSK9 as the EGF-A domain of the LDLR, thus acting as competitive inhibitors.[9] Pharmacophore models derived from known active compounds often highlight key features necessary for binding. For instance, a successful pharmacophore model might consist of hydrogen bond donors, hydrophobic groups, and aromatic rings (e.g., DHHRR1 model).[5][8]

Key Pharmacophoric Features for PCSK9 Inhibition:

-

Hydrogen Bond Donors (D): Essential for interacting with key residues in the PCSK9 binding pocket.

-

Hydrophobic Groups (H): Contribute to van der Waals interactions and can enhance binding affinity.

-

Aromatic Rings (R): Can participate in pi-pi stacking or other non-covalent interactions.

The affinity of these compounds is often evaluated in silico through molecular docking, which predicts the binding energy and pose of a ligand within the target's binding site.[5][7]

Quantitative Data of Representative Virtual Screening Hits

The following table summarizes in silico binding affinity data for several potential small-molecule PCSK9 inhibitors identified through virtual screening of the ZINC database.[5][7][10] It is important to note that these are computational predictions and require experimental validation.

| Compound ID (ZINC) | Predicted Binding Affinity (kcal/mol) | Number of Predicted H-Bonds |

| ZINC000051951669 | -13.2 | 2 |

| ZINC000011726230 | -11.4 | 3 |

| ZINC000068248147 | -10.7 | 1 |

| ZINC000029134440 | -10.6 | 4 |

Data sourced from studies employing molecular docking simulations to predict binding affinity.[5][7][10]

Experimental Protocols for Evaluating PCSK9 Inhibitors

The evaluation of potential PCSK9 inhibitors involves a series of in vitro and cell-based assays to confirm their activity and mechanism of action.

General Workflow for Inhibitor Screening

A typical workflow for identifying and validating novel small-molecule PCSK9 inhibitors is outlined below.

Ligand Fishing with Mass Spectrometry

This technique is used to identify compounds from a complex mixture (e.g., a natural product extract) that bind to the target protein.[11]

-

Immobilization: Recombinant PCSK9 protein is immobilized onto magnetic beads.

-

Incubation: The PCSK9-coated beads are incubated with the test mixture, allowing potential ligands to bind.

-

Washing: Non-specifically bound compounds are removed by washing the beads.

-

Elution: The bound ligands are eluted from the beads, typically using an organic solvent like methanol.

-

Analysis: The eluted compounds are identified and characterized using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS).[11]

In Vitro Autocleavage Assay

PCSK9 undergoes autocatalytic cleavage of its prodomain, which is essential for its maturation and secretion.[12] Inhibiting this process is a potential therapeutic strategy.

-

Protein Expression: A truncated proPCSK9 construct is expressed and purified from E. coli.

-

Assay Setup: The purified proPCSK9 is incubated in a reaction buffer, with and without the test inhibitor.

-

Detection: The autocleavage reaction can be monitored over time using several methods:

-

Automated Western Analysis: To detect the appearance of the mature, cleaved form of PCSK9.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This high-throughput method uses a monoclonal antibody that specifically recognizes the conformation of the mature PCSK9, leading to a FRET signal upon cleavage.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To directly measure the conversion of the proprotein to its mature form.[12]

-

Cell-Based LDLR Uptake Assay

This assay measures the functional consequence of PCSK9 inhibition in a cellular context.

-

Cell Culture: A human hepatocyte cell line (e.g., HepG2) is cultured in appropriate media.

-

Treatment: Cells are treated with recombinant PCSK9 in the presence or absence of the test inhibitor.

-

Fluorescent LDL Incubation: The cells are then incubated with fluorescently labeled LDL-C.

-

Quantification: The uptake of fluorescent LDL-C by the cells is quantified using flow cytometry or fluorescence microscopy. Increased fluorescence inside the cells indicates enhanced LDLR activity and therefore, effective PCSK9 inhibition.

Conclusion

While information on a specific compound named "this compound" is not available, the broader field of small-molecule PCSK9 inhibitor discovery is an active area of research. The development of such inhibitors relies heavily on a combination of computational design and a suite of in vitro and cell-based assays to determine their structure-activity relationships. The ultimate goal is to identify potent, selective, and orally bioavailable compounds that can effectively block the PCSK9-LDLR interaction, leading to reduced plasma LDL-C and a lower risk of cardiovascular disease. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds to translate them into clinically effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A rapid strategy for screening high-efficiency PCSK9 inhibitors from Ginkgo biloba leaves by ligand fishing, HPLC-Q-TOF-MS and interdisciplinary assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Specificity Assessment of a Novel Small Molecule PCSK9 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary studies conducted to assess the specificity of a representative novel, orally bioavailable small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), hereafter referred to as Pcsk9-IN-1 . The data herein is a composite representation based on publicly available information on various preclinical small molecule PCSK9 inhibitors, including those that function by disrupting the PCSK9-Low-Density Lipoprotein Receptor (LDLR) interaction and those that inhibit PCSK9 transcription.

Introduction

PCSK9 is a key regulator of cholesterol homeostasis. By binding to the LDLR, it targets the receptor for degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the circulation. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have proven effective, the development of small molecule inhibitors offers the potential for oral administration and wider patient access. Pcsk9-IN-1 is a representative compound from these development efforts. A critical aspect of its preclinical evaluation is the assessment of its specificity to ensure on-target efficacy and minimize potential off-target effects.

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo preliminary studies for a representative small molecule PCSK9 inhibitor.

Table 1: In Vitro Potency and Efficacy of Pcsk9-IN-1

| Assay Type | Target/Interaction | Metric | Value |

| Biochemical Assay | PCSK9-LDLR Interaction | IC50 | 323 nM |

| Cell-Based Assay | PCSK9-mediated LDLR Degradation | EC50 | 537 nM |

| LDL Uptake Assay | Cellular LDL-C Uptake | % Increase | Significant increase observed |

| Binding Affinity | PCSK9 | KD | 2.50 µM |

Table 2: In Vivo Efficacy of Pcsk9-IN-1 in a Hyperlipidemic Mouse Model

| Treatment Group | Dosage | Duration | Change in Total Cholesterol |

| Pcsk9-IN-1 (Monotherapy) | 50 mg/kg, oral, daily | 28 days | ↓ 57% |

| Pcsk9-IN-1 + Atorvastatin | 50 mg/kg, oral, daily | 35 days | ↓ 65% |

| Atorvastatin (Monotherapy) | Standard Dose | 35 days | ↓ 27% |

Table 3: Preliminary Safety and Tolerability Profile of Pcsk9-IN-1

| Study Type | Species | Key Observations |

| In Vivo Efficacy Study | Mouse | No significant changes in body weight, food intake, or liver function observed.[1][2] |

| Early Phase Clinical Trial (for a clinical-stage oral PCSK9 inhibitor) | Human | Generally well-tolerated with no serious adverse events reported.[3][4] |

Note: Comprehensive off-target screening and kinase profiling data for a specific preclinical small molecule PCSK9 inhibitor are not publicly available. A thorough specificity assessment would typically involve screening against a broad panel of kinases and G-protein coupled receptors (GPCRs).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PCSK9-LDLR Interaction Assay (ELISA-based)

This assay is designed to quantify the ability of an inhibitor to disrupt the binding of PCSK9 to the LDLR ectodomain.

-

Plate Coating: A 96-well microplate is coated with the purified ectodomain of human LDLR and incubated overnight at 4°C.[5][6]

-

Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound LDLR. The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[5][6]

-

Inhibitor Incubation: Serial dilutions of Pcsk9-IN-1 are prepared. Recombinant biotinylated human PCSK9 is pre-incubated with the various concentrations of the inhibitor for 1 hour at room temperature.[7]

-

Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated for 2 hours at room temperature to allow for binding.[5][6]

-

Detection: After washing away unbound PCSK9, Streptavidin-HRP is added to the wells and incubated for 1 hour. This enzyme will bind to the biotinylated PCSK9 that is bound to the LDLR.[7]

-

Signal Generation: A chemiluminescent or colorimetric HRP substrate is added to the wells. The resulting signal, which is proportional to the amount of PCSK9 bound to LDLR, is measured using a microplate reader.[5][6]

-

Data Analysis: The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.

Cellular LDL Uptake Assay (HepG2 Cells)

This functional assay measures the ability of an inhibitor to enhance the uptake of LDL-C by liver cells.

-

Cell Culture: Human hepatoma G2 (HepG2) cells are seeded in a 96-well plate and cultured until they reach approximately 90% confluency.[8]

-

Cholesterol Starvation: To upregulate LDLR expression, the cells are starved of cholesterol by incubating them in a serum-free or lipoprotein-deficient medium for 4-8 hours or overnight.[8]

-

Treatment: Cells are treated with various concentrations of Pcsk9-IN-1 in the presence of a fixed concentration of recombinant PCSK9 for 4 hours.[9]

-

LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated for an additional 4 hours at 37°C.[9]

-

Measurement: The cells are washed to remove extracellular DiI-LDL. The intracellular fluorescence is then measured using a fluorescence plate reader.[9]

-

Normalization: The cell number per well is quantified using an appropriate assay (e.g., CyQuant) to normalize the fluorescence signal to the cell density.[9]

-

Data Analysis: The increase in LDL uptake relative to controls (untreated or PCSK9-treated cells) is calculated.

PCSK9 Transcription Inhibition Assay

For inhibitors that act by suppressing PCSK9 gene expression, a different set of assays is employed.

-

Cell Treatment: HepG2 cells are treated with various concentrations of the inhibitor (e.g., 7030B-C5) for 24 hours.[10]

-

RNA Extraction and RT-qPCR: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. Quantitative PCR is then used to measure the mRNA levels of PCSK9, normalized to a housekeeping gene.[10]

-

Protein Analysis (Western Blot): Cell lysates are collected, and the protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PCSK9 and LDLR to assess their protein levels.[10]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows.

Caption: PCSK9-mediated LDLR degradation pathway and the inhibitory action of Pcsk9-IN-1.

Caption: Workflow for the PCSK9-LDLR binding inhibition ELISA.

Caption: Workflow for the cellular LDL uptake assay.

Conclusion